molecular formula C13H17N3O3S B594326 2-Hydrazino-1-methylpyridinium tosylate CAS No. 1404375-16-1

2-Hydrazino-1-methylpyridinium tosylate

Cat. No.: B594326
CAS No.: 1404375-16-1
M. Wt: 295.357
InChI Key: BTSNOXLIZKNPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-1-methylpyridinium tosylate (HMP) is a critical hydrazine-based derivatizing reagent designed to overcome significant challenges in the mass spectrometric analysis of low-abundance ketosteroids, particularly in complex biological matrices. Its primary research value lies in significantly enhancing the ionization efficiency and analytical sensitivity of steroids like testosterone, androstenedione, and 5α-dihydrotestosterone (DHT) during Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) . The reagent reacts with the oxo-groups of these steroids to form stable HMP derivatives, which incorporate a permanently charged quaternary ammonium moiety . This permanent charge dramatically improves electrospray ionization (ESI) response in positive ion mode, thereby lowering the limit of quantitation and enabling the reliable detection of steroids that circulate at very low nanomolar concentrations, such as DHT in plasma from men and post-menopausal women . The application of HMP derivatization is pivotal in endocrine research and clinical bioanalysis, where it facilitates the quantitative profiling of physiologically relevant androgens from minimal sample volumes (e.g., 100-200 µL of plasma) that would otherwise be undetectable, supporting advanced studies in metabolomics, steroidomics, and disease biomarker discovery .

Properties

IUPAC Name

4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-5-3-2-4-6(9)8-7/h2-5H,1H3,(H,8,9,10);2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNOXLIZKNPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of Pyridine Derivatives

The foundational step in synthesizing 2-hydrazino-1-methylpyridinium tosylate involves the quaternization of pyridine to form 1-methylpyridinium tosylate. This is achieved by reacting pyridine with methyl 4-toluenesulfonate (methyl tosylate) under controlled conditions:

Pyridine+CH3OSO2C6H4CH31-Methylpyridinium Tosylate\text{Pyridine} + \text{CH}3\text{OSO}2\text{C}6\text{H}4\text{CH}_3 \rightarrow \text{1-Methylpyridinium Tosylate}

Conditions :

  • Temperature: 0–10°C during reagent addition, followed by stirring at 25°C for 1 hour.

  • Yield: Near-quantitative conversion due to the electrophilic nature of methyl tosylate.

This intermediate is critical for subsequent functionalization at the 2-position.

Nucleophilic Substitution with Hydrazine

The hydrazino group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-quaternized pyridinium derivative. The most common precursor is 2-chloro-1-methylpyridinium tosylate , which reacts with hydrazine hydrate under basic conditions:

2-Chloro-1-methylpyridinium Tosylate+N2H42-Hydrazino-1-methylpyridinium Tosylate+HCl\text{2-Chloro-1-methylpyridinium Tosylate} + \text{N}2\text{H}4 \rightarrow \text{this compound} + \text{HCl}

Optimized Protocol :

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Base : Potassium hydroxide (1.2 equiv) to deprotonate hydrazine.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : 70–75% after recrystallization.

Mechanistic Insight :
The electron-deficient pyridinium ring facilitates chloride displacement by hydrazine, with the tosylate counterion stabilizing the intermediate.

Ionic Liquid-Mediated Synthesis

Recent advances employ N-methyl pyridinium tosylate as a dual solvent-catalyst, enhancing reaction homogeneity and reducing energy input.

Procedure :

  • Synthesize 1-methylpyridinium tosylate as in Section 2.1.

  • React with hydrazine hydrate (2 equiv) in the ionic liquid at 120°C for 3 hours.

  • Isolate the product via extraction with ethyl acetate.

Advantages :

  • Eliminates external catalysts.

  • Yield: 85–90% due to improved reactant solubility.

  • Recyclability: The ionic liquid is recovered and reused for subsequent batches.

Catalytic Methods Using Hydrazine Salts

A patent-pending method utilizes hydrazine sulfate or hydrazine p-toluenesulfonate as catalysts to accelerate substitution.

Protocol :

  • Catalyst : Hydrazine sulfate (5–20 mol% relative to substrate).

  • Conditions : 90–100°C for 3 hours in methanol/water.

  • Yield : 80–85% with minimal byproducts.

Mechanistic Role :
The catalyst lowers the activation energy by stabilizing the transition state through hydrogen bonding.

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterMethod 2.2 (Conventional)Method 2.3 (Ionic Liquid)Method 2.4 (Catalytic)
Temperature 80°C120°C90–100°C
Time 6–8 hours3 hours3 hours
Yield 70–75%85–90%80–85%

Key Findings :

  • Ionic liquid methods achieve higher yields at elevated temperatures due to enhanced kinetics.

  • Catalytic routes balance efficiency and moderate conditions.

Solvent and Catalyst Impact

Solvent/CatalystRoleEffect on Yield
Ethanol Polar aprotic, moderate polarity70–75%
N-Methyl pyridinium tosylate Ionic liquid, stabilizes transition state85–90%
Hydrazine sulfate Acidic catalyst, accelerates substitution80–85%

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Ionic Liquid Method : Superior for lab-scale synthesis but requires specialized equipment for solvent recovery.

  • Catalytic Method : Industrially viable due to shorter reaction times and catalyst recyclability.

  • Conventional Method : Cost-effective for small batches but limited by lower yields .

Chemical Reactions Analysis

2-Hydrazino-1-methylpyridinium tosylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazino-1-methylpyridinium tosylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-1-methylpyridinium tosylate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Derivatives

The following table summarizes key chemical and physical properties of 2-hydrazino-1-methylpyridinium tosylate and two analogous pyridine derivatives, as derived from :

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound C₁₃H₁₇N₃O₃S 295.36 Pyridinium cation, hydrazino, tosylate Charged species, potential nucleophilicity
6-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid C₁₀H₁₃NO₂ 179.22 Pyridine ring, tert-butyl, carboxylic acid Steric bulk, acidity (pKa ~4–5)
3,5-Diiodo-pyridine C₅H₃I₂N 330.90 Pyridine ring, iodine substituents Halogenated, potential for coupling reactions

Key Comparative Analysis

Functional Group Reactivity: this compound: The hydrazino group is a strong nucleophile, capable of forming hydrazones or coordinating with metal ions. The tosylate group acts as a leaving group, facilitating alkylation or arylation reactions. 6-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid: The carboxylic acid group confers acidity and enables esterification or amide bond formation. The bulky tert-butyl substituent may hinder steric access to the pyridine nitrogen. 3,5-Diiodo-pyridine: The iodine atoms enable halogen-metal exchange or Ullmann-type coupling reactions, making this compound valuable in cross-coupling catalysis .

Solubility and Stability: The charged nature of this compound likely enhances its solubility in polar solvents (e.g., water, methanol) compared to the neutral, halogenated 3,5-diiodo-pyridine. However, the tert-butyl group in the carboxylic acid derivative may reduce aqueous solubility due to hydrophobicity.

Electronic Effects: In this compound, the electron-withdrawing pyridinium cation and electron-donating hydrazino group create a push-pull electronic environment. This contrasts with the electron-withdrawing iodine substituents in 3,5-diiodo-pyridine, which deactivate the pyridine ring toward electrophilic substitution.

Comparison with Tosylate Derivatives in Solvolysis Reactions

and provide insights into the behavior of tosylate derivatives under solvolysis conditions, highlighting factors such as neighboring group participation and inductive effects. While these studies focus on methoxyl- and acetal-substituted tosylates, their findings can be extrapolated to infer the reactivity of this compound:

Neighboring Group Participation: Methoxyl groups in acetal-substituted tosylates participate in solvolysis via cyclic transition states, but their nucleophilicity is reduced compared to simple ethers due to inductive effects .

Rate Enhancements: Substituents that stabilize carbocation intermediates (e.g., methoxyl groups) accelerate solvolysis. The hydrazino group, however, may exhibit dual behavior: its electron-donating nature could stabilize charges, but steric hindrance or competing reactions (e.g., hydrazone formation) might limit rate enhancements.

Solvent Effects: Tosylates solvolyze faster in polar, ionizing solvents like trifluoroethanol compared to methanol . The charged pyridinium core of this compound may further enhance solubility and reactivity in such solvents.

Biological Activity

Overview

2-Hydrazino-1-methylpyridinium tosylate (HMP) is an organic compound with the molecular formula C13H17N3O3S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of this compound comprises a pyridinium ring with a hydrazino group attached, along with a tosylate anion. The hydrazino group facilitates its reactivity, enabling it to participate in various chemical reactions, including oxidation and substitution. Its dual functionality as both a nucleophile and an electrophile makes it a versatile reagent in organic synthesis.

The biological activity of HMP is primarily attributed to its interaction with specific enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways, including those involved in cancer progression and metabolic processes .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of HMP against various cancer cell lines. For instance, research indicates that derivatives of hydrazine compounds, including HMP, exhibit significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value for HMP was found to be lower than that of standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-70.276
KetoconazoleMCF-70.062

Enzyme Inhibition

HMP has also been investigated for its ability to inhibit specific enzymes relevant to cancer therapy. For example, it has shown promise as an inhibitor of aromatase and tyrosinase, both of which are critical in hormone-dependent cancers and melanin biosynthesis, respectively .

EnzymeInhibition TypeIC50 (µg/mL)Reference
AromataseCompetitive0.276
TyrosinaseNon-competitive28.3

Case Studies

Several case studies have highlighted the effectiveness of HMP in biological applications:

  • Breast Cancer Treatment : A study demonstrated that HMP induced G2/M phase arrest in MCF-7 cells, leading to apoptosis. This suggests that HMP could serve as a lead compound for developing new anticancer therapies targeting breast cancer .
  • Enzyme Activity Modulation : Inhibition assays showed that HMP effectively reduced the activity of tyrosinase, indicating potential applications in skin health and cosmetic formulations aimed at reducing hyperpigmentation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazino-1-methylpyridinium tosylate, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of hydrazino-pyridinium derivatives typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with activated pyridinium precursors under controlled pH and temperature. In analogous studies (e.g., hydrazino-pyrimidines), oxidation with hydrogen peroxide or substitution using electrophiles like tosyl chloride is employed to introduce functional groups . Key parameters include solvent polarity (e.g., aqueous or polar aprotic solvents), reaction time (12–24 hours), and stoichiometric ratios of hydrazine to precursor (1:1 to 1:1.2). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the tosylate salt .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm proton environments and carbon frameworks, with dimethyl sulfoxide-d6 (DMSO-d6) as a solvent due to the compound’s polarity .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies molecular weight (295.357 g/mol) and fragmentation patterns .
  • X-ray Diffraction (XRD) : For crystallographic analysis, SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving twinned data or high-resolution datasets. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields or purity when scaling up synthesis of this compound?

  • Methodology : Contradictions in yield or purity often arise from inhomogeneous mixing or solvent evaporation rates during scaling. Implement sensitivity analyses, as seen in clinical trial outlier exclusion (e.g., removing datasets from malfunctioning gravimetric sensors in sweat production studies) . Use design of experiments (DoE) to test variables like stirring speed, solvent volume, and temperature gradients. Analytical techniques like HPLC with UV detection (λ = 254 nm) quantify impurities, while thermogravimetric analysis (TGA) assesses thermal stability during scale-up .

Q. What strategies are effective for formulating this compound into nanoparticle delivery systems?

  • Methodology : The salting-out method, used for Sorafenib tosylate nanoparticles, can be adapted. Key steps:

  • Polymer Selection : Use Eudragit S-100 or sodium carboxymethyl cellulose (Na-CMC) for pH-dependent release.
  • Process Parameters : Optimize polymer-to-drug ratios (e.g., 1:2 to 1:5) and salt concentration (e.g., ZnSO4 at 20% w/v) to control particle size (target: 100–200 nm).
  • Characterization : Dynamic light scattering (DLS) measures polydispersity index (PDI < 0.3), and transmission electron microscopy (TEM) confirms morphology .

Q. What challenges arise in the crystallographic refinement of this compound, and how can they be mitigated?

  • Methodology : Challenges include twinning, disorder in the hydrazino group, and weak diffraction. SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for anisotropic displacement parameters improve model accuracy. For high-resolution data, employ the Hirshfeld atom refinement (HAR) to account for hydrogen bonding interactions. Validate results using the R-factor (< 5%) and goodness-of-fit (GOF ≈ 1.0) metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-1-methylpyridinium tosylate
Reactant of Route 2
Reactant of Route 2
2-Hydrazino-1-methylpyridinium tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.